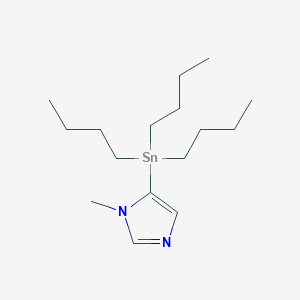

1-Methyl-5-(tributylstannyl)-1H-imidazole

Description

The exact mass of the compound 1-Methyl-5-(tributylstannyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-5-(tributylstannyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-(tributylstannyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-methylimidazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWKJKAIAEDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448235 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147716-03-8 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-(tri-n-butylstannyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-5-(tributylstannyl)-1H-imidazole synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-5-(tributylstannyl)-1H-imidazole

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is a key organometallic intermediate in organic synthesis. Its utility lies in its role as a building block in cross-coupling reactions, such as the Stille coupling, enabling the introduction of the 1-methylimidazol-5-yl moiety into complex molecules. This makes it a valuable reagent in the development of pharmaceuticals, drug candidates, and functional molecular materials.[1][2] This guide provides a comprehensive overview of its synthesis and detailed characterization data.

Compound Identification:

-

Chemical Name: 1-Methyl-5-(tributylstannyl)-1H-imidazole

-

CAS Number: 147716-03-8[3]

-

Molecular Formula: C₁₆H₃₂N₂Sn[4]

-

Molecular Weight: 371.15 g/mol [4]

Synthesis Protocol

The synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole is typically achieved via the deprotonation of 1-methylimidazole at the C5 position, followed by quenching the resulting lithiated intermediate with a tributyltin halide.

Experimental Protocol: Stannylation of 1-Methylimidazole

This protocol outlines a common laboratory-scale procedure for the synthesis.

Materials:

-

1-Methylimidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Initial Solution: Under an inert atmosphere, add 1-methylimidazole (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Quenching: Cool the reaction mixture to 0 °C with an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain 1-Methyl-5-(tributylstannyl)-1H-imidazole as a clear liquid.

Safety Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Caption: Synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Characterization

The identity and purity of the synthesized product are confirmed using a combination of spectroscopic and physical methods.

Characterization Workflow Protocol

-

Physicochemical Analysis: Measure the boiling point under vacuum, density, and refractive index. These physical constants serve as preliminary indicators of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The proton NMR spectrum is used to confirm the presence of the methyl and tributyl groups and the protons on the imidazole ring, and their respective integrations.

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and isotopic distribution pattern, which is characteristic of the presence of a tin atom.

-

Infrared (IR) Spectroscopy: Use neat liquid on a salt plate or as a thin film to obtain the IR spectrum. This helps identify characteristic functional group vibrations.

Caption: Experimental workflow for product purification and characterization.

Data Presentation

The following tables summarize the key quantitative data for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Table 1: Physicochemical Properties

| Property | Value | References |

| Appearance | Liquid | [3] |

| Purity | ≥90-95% | [2][3] |

| Boiling Point | 160-164 °C at 2 mmHg | [3][5] |

| Density | 1.220 g/mL at 25 °C | [3][5] |

| Refractive Index (n₂₀/D) | 1.510 | [3][5] |

| Solubility | Sparingly soluble in water | [2] |

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | References |

| 7.61 | Singlet | 1H | Imidazole C2-H | [5] |

| 7.02 | Singlet | 1H | Imidazole C4-H | [5] |

| 3.67 | Singlet | 3H | N-CH₃ | [5] |

| 1.48-1.56 | Multiplet | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | [5] |

| 1.29-1.37 | Multiplet | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | [5] |

| 1.09 | Triplet (J = 8.4 Hz) | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | [5] |

| 0.89 | Triplet (J = 7.2 Hz) | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | [5] |

Table 3: Expected ¹³C NMR Chemical Shift Ranges

No experimental data is readily available in the searched literature. The expected shifts are based on data for 1-methylimidazole and related organotin compounds.[6][7]

| Assignment | Expected Chemical Shift (δ ppm) | Notes |

| Imidazole C5-Sn | 145 - 155 | Deshielded due to direct attachment to tin. |

| Imidazole C2 | 137 - 142 | |

| Imidazole C4 | 128 - 132 | |

| N-CH₃ | 32 - 35 | |

| Sn-(CH₂ -CH₂-CH₂-CH₃)₃ | 29 - 31 | |

| Sn-(CH₂-CH₂ -CH₂-CH₃)₃ | 27 - 29 | |

| Sn-(CH₂-CH₂-CH₂ -CH₃)₃ | 13 - 15 | |

| Sn-(CH₂-CH₂-CH₂-CH₃ )₃ | 9 - 11 |

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-甲基-5-(三丁基锡基)咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 1-Methyl-5-(tributylstannyl)-1H-imidazole, CAS No. 147716-03-8 - iChemical [ichemical.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Methyl-5-(tributylstannyl)-1H-imidazole (CAS No. 147716-03-8). This organotin compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and holds potential for use in the development of novel therapeutic agents and functional materials. This document consolidates available data on its chemical and physical characteristics, provides a plausible experimental protocol for its synthesis and characterization, and visualizes its role in the Stille coupling reaction and a generalized mechanism of organotin toxicity.

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is an organometallic compound featuring a methylated imidazole ring linked to a tributyltin moiety.[1] The presence of the tributylstannyl group makes it a key building block in Stille coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[3] The combination of these two functionalities suggests potential applications for this compound in drug discovery and materials science.[1][4] This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound.

Physicochemical Properties

The known physicochemical properties of 1-Methyl-5-(tributylstannyl)-1H-imidazole are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂N₂Sn | [5] |

| Molecular Weight | 371.15 g/mol | [5] |

| CAS Number | 147716-03-8 | [5] |

| Appearance | Liquid | |

| Density | 1.220 g/mL at 25 °C | |

| Boiling Point | 160-164 °C at 2 mmHg | |

| Refractive Index (n20/D) | 1.510 | |

| Solubility | Sparingly soluble in water. | [4] |

| Stability | Stable under recommended storage conditions. Incompatible with oxidizing agents. | [4] |

Experimental Protocols

Synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole

The synthesis can be envisioned as a two-step process: N-methylation of imidazole followed by stannylation.

Step 1: Synthesis of 1-Methylimidazole

This procedure is a standard N-alkylation of imidazole.

-

Materials: Imidazole, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), ethyl acetate, brine.

-

Procedure:

-

To a solution of imidazole in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide dropwise.

-

Let the reaction proceed at room temperature for several hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1-methylimidazole.

-

Step 2: Stannylation of 1-Methylimidazole

This step involves the direct stannylation of the C5 position of the imidazole ring.

-

Materials: 1-Methylimidazole, n-butyllithium (n-BuLi), tributyltin chloride ((C₄H₉)₃SnCl), anhydrous diethyl ether or THF.

-

Procedure:

-

Dissolve 1-methylimidazole in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium.

-

Stir the mixture at a low temperature for a specified time to allow for lithiation.

-

Add tributyltin chloride dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Characterization

The synthesized 1-Methyl-5-(tributylstannyl)-1H-imidazole should be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the imidazole ring protons, the N-methyl protons, and the protons of the three butyl groups attached to the tin atom. Predicted ¹H-NMR (300 MHz, CDCl₃) shows peaks at δ (ppm): 7.61 (1H, s), 7.02 (1H, s), 3.67 (3H, s), 1.48-1.56 (6H, m), 1.29-1.37 (6H, m), 1.09 (6H, t, J = 8.4 Hz), 0.89 (9H, t, J = 7.2 Hz).[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the imidazole ring carbons, the N-methyl carbon, and the carbons of the butyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (371.15 g/mol ). The isotopic pattern of tin would be a characteristic feature in the mass spectrum.

Applications and Mechanisms

Stille Coupling Reaction

1-Methyl-5-(tributylstannyl)-1H-imidazole is primarily used as a reagent in the Stille cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds and involves the palladium-catalyzed reaction of an organostannane with an organic halide or triflate.[1][2]

Caption: Catalytic cycle of the Stille coupling reaction.

Potential Biological Activity and Mechanism of Action

While specific biological activities of 1-Methyl-5-(tributylstannyl)-1H-imidazole have not been extensively reported, organotin compounds, in general, are known to exhibit a range of biological effects, including endocrine disruption and cytotoxicity.[1][7] The toxicity of organotins is often attributed to their ability to interact with cellular components and disrupt key biological processes.[2][8] One of the proposed mechanisms involves the interaction of the tin atom with sulfhydryl groups in proteins and enzymes, leading to cellular dysfunction and apoptosis.[2] Furthermore, organotins can act as endocrine disruptors by interacting with nuclear and steroid receptors, such as PPARγ and RXR, thereby affecting various signaling pathways.[1]

Caption: Generalized mechanism of organotin toxicity.

Disclaimer: The depicted biological mechanism is a generalized representation of organotin toxicity and may not be specific to 1-Methyl-5-(tributylstannyl)-1H-imidazole. Further research is required to elucidate its precise biological activities and mechanisms of action.

Safety and Handling

1-Methyl-5-(tributylstannyl)-1H-imidazole is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] It is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.

Conclusion

References

- 1. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3715365A - Imidazole synthesis - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 6. 1-Methyl-5-(tributylstannyl)-1H-imidazole, CAS No. 147716-03-8 - iChemical [ichemical.com]

- 7. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

An In-Depth Technical Guide to 1-Methyl-5-(tributylstannyl)-1H-imidazole (CAS: 147716-03-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-5-(tributylstannyl)-1H-imidazole, a key organotin reagent utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details its physicochemical properties, safety information, a plausible synthetic route, and its primary application in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

1-Methyl-5-(tributylstannyl)-1H-imidazole is a liquid at room temperature, characterized by the presence of a tributyltin group attached to a 1-methylimidazole ring. This structure makes it a valuable building block in chemical synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 147716-03-8 | [1][2] |

| Molecular Formula | C₁₆H₃₂N₂Sn | [1][2] |

| Molecular Weight | 371.15 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 160-164 °C at 2 mmHg | |

| Density | 1.220 g/mL at 25 °C | |

| Refractive Index | n20/D 1.510 |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P273: Avoid release to the environment. |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| H360Fd: May damage fertility. Suspected of damaging the unborn child. | Reproductive Toxicity (Category 1B) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H372: Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 1) | |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) |

Source: Sigma-Aldrich

Synthesis and Experimental Protocols

Inferred Synthesis Protocol:

-

Deprotonation: 1-methylimidazole is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to deprotonate the C5 position of the imidazole ring, forming the corresponding lithium salt.

-

Stannylation: Tributyltin chloride is then added to the reaction mixture. The lithium salt undergoes a salt metathesis reaction with tributyltin chloride to form the desired 1-Methyl-5-(tributylstannyl)-1H-imidazole.

-

Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by vacuum distillation, to yield the final product.

Caption: Synthetic workflow for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Application in Stille Cross-Coupling Reactions

The primary application of 1-Methyl-5-(tributylstannyl)-1H-imidazole is as a nucleophilic partner in Stille cross-coupling reactions.[3][4][5] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex molecules, including those with therapeutic potential.

General Protocol for Stille Cross-Coupling:

-

Reaction Setup: A reaction vessel is charged with the aryl or vinyl halide/triflate, 1-Methyl-5-(tributylstannyl)-1H-imidazole (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and an appropriate solvent (e.g., toluene, dioxane, or DMF) under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques such as TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be treated with a fluoride source (e.g., potassium fluoride) to remove tin byproducts. The mixture is then filtered, and the filtrate is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired coupled product.

Caption: General workflow of a Stille cross-coupling reaction.

Role in Drug Discovery and Development

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7][8] Imidazole-containing compounds are known to interact with a variety of biological targets, including kinases. The use of 1-Methyl-5-(tributylstannyl)-1H-imidazole allows for the efficient introduction of the 1-methylimidazol-5-yl group into potential drug candidates. This is particularly relevant in the development of kinase inhibitors, where the imidazole ring can act as a hinge-binder in the ATP-binding pocket of kinases.

While a specific signaling pathway directly modulated by 1-Methyl-5-(tributylstannyl)-1H-imidazole has not been identified in the literature, its utility lies in the synthesis of compounds that can target various pathways implicated in diseases such as cancer. For instance, derivatives synthesized using this reagent could potentially inhibit receptor tyrosine kinases like EGFR, VEGFR, or intracellular kinases such as CDK2 or p38 MAP kinase, which are crucial regulators of cell proliferation, differentiation, and survival.

Caption: Logical flow from reagent to potential biological effect.

Conclusion

1-Methyl-5-(tributylstannyl)-1H-imidazole is a versatile and important reagent in organic synthesis. Its primary utility in Stille cross-coupling reactions provides a reliable method for incorporating the 1-methylimidazole scaffold into a wide range of molecules. This capability is of significant interest to researchers in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents. Proper handling and safety precautions are essential when working with this and other organotin compounds.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 1-Methyl-5-(tributylstannyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound incorporating a substituted imidazole ring. This unique combination of a heavy metal and a heterocyclic aromatic moiety makes it a compound of interest in various chemical and pharmaceutical research areas. Organotin compounds have been utilized as intermediates in organic synthesis, particularly in cross-coupling reactions, while imidazole derivatives are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for 1-Methyl-5-(tributylstannyl)-1H-imidazole, along with detailed experimental protocols for data acquisition and a plausible synthetic workflow. Furthermore, a potential biological signaling pathway relevant to imidazole-based compounds is discussed.

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for 1-Methyl-5-(tributylstannyl)-1H-imidazole are summarized below.

Table 1: ¹H NMR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.48 | s | 1H | - | H-2 (imidazole ring) |

| 6.89 | s | 1H | - | H-4 (imidazole ring) |

| 3.61 | s | 3H | - | N-CH₃ |

| 1.45 - 1.58 | m | 6H | - | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| 1.25 - 1.38 | m | 6H | 7.3 | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |

| 1.05 - 1.15 | t | 6H | 8.2 | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

| 0.88 | t | 9H | 7.3 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | C-5 (imidazole ring) |

| 138.1 | C-2 (imidazole ring) |

| 129.3 | C-4 (imidazole ring) |

| 33.4 | N-CH₃ |

| 29.2 | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| 27.5 | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |

| 13.8 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

| 10.8 | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for 1-Methyl-5-(tributylstannyl)-1H-imidazole are listed below.

Table 3: Predicted IR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | C-H stretching (imidazole ring) |

| 2850 - 2960 | Strong | C-H stretching (tributyl groups) |

| 1500 - 1600 | Medium | C=C and C=N stretching (imidazole ring) |

| 1465 | Medium | CH₂ bending (tributyl groups) |

| 1375 | Medium | CH₃ bending (tributyl and methyl groups) |

| ~520 | Medium to Weak | Sn-C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The expected major fragments in the mass spectrum of 1-Methyl-5-(tributylstannyl)-1H-imidazole are presented below. The fragmentation of tributyltin compounds typically involves the successive loss of butyl groups.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

| m/z | Proposed Fragment |

| 371 | [M]+ (Molecular ion) |

| 314 | [M - C₄H₉]+ |

| 257 | [M - 2(C₄H₉)]+ |

| 200 | [M - 3(C₄H₉)]+ |

| 81 | [C₄H₅N₂]+ (1-methylimidazole fragment) |

| 57 | [C₄H₉]+ (Butyl fragment) |

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of 1-Methyl-5-(tributylstannyl)-1H-imidazole is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

-

Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

GC-MS Protocol:

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 µg/mL.

-

GC Conditions:

-

Inlet: Split/splitless, 250 °C

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium, constant flow at 1 mL/min

-

Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40 - 500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Processing: The total ion chromatogram (TIC) and mass spectra are analyzed using the instrument's software to identify the molecular ion and characteristic fragment ions.

Synthesis and Biological Relevance

Synthetic Workflow

A plausible synthetic route to 1-Methyl-5-(tributylstannyl)-1H-imidazole involves the stannylation of 1-methylimidazole. The general workflow for this synthesis is depicted below.

Caption: Synthetic workflow for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Potential Biological Signaling Pathway

Imidazole derivatives are known to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that an imidazole-containing compound could modulate this pathway.

Caption: Potential modulation of the NF-κB signaling pathway by an imidazole derivative.

Conclusion

This technical guide provides a detailed overview of the spectral characteristics of 1-Methyl-5-(tributylstannyl)-1H-imidazole. The tabulated NMR, IR, and MS data, along with the comprehensive experimental protocols, serve as a valuable resource for researchers working with this compound. The inclusion of a plausible synthetic workflow and a relevant biological signaling pathway further enhances the utility of this guide for professionals in drug discovery and development. The unique structural features of this molecule suggest its potential for further exploration in both synthetic and medicinal chemistry.

Technical Guide: Stability and Storage of 1-Methyl-5-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-5-(tributylstannyl)-1H-imidazole (CAS No. 147716-03-8). Proper handling and storage are crucial for maintaining the integrity and reactivity of this organotin compound, which is utilized in pharmaceutical development and as a ligand for transition metal catalysts.[1]

Core Compound Properties

1-Methyl-5-(tributylstannyl)-1H-imidazole is a combustible, acute toxic liquid.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂N₂Sn | [3][4] |

| Molecular Weight | 371.15 g/mol | [2][3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 160-164 °C at 2 mmHg | [2][5] |

| Density | 1.220 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.510 | [2][5] |

| Solubility | Sparingly soluble in water | [1][6] |

Stability Profile and Incompatible Materials

This organotin compound is considered stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents.[1][7] Contact with such materials should be strictly avoided to prevent vigorous reactions that could compromise the compound's integrity and create hazardous situations.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 1-Methyl-5-(tributylstannyl)-1H-imidazole, the following storage conditions are recommended based on safety data sheets and product information from chemical suppliers:

| Condition | Recommendation | Source |

| Temperature | Store in a cool place. | [7][8] |

| Atmosphere | Store in a dry, well-ventilated area. | [7][8] |

| Container | Keep container tightly closed. | [7][8][9] |

| Location | Store in a corrosives area, away from heat, sparks, and open flames. Store apart from foodstuff containers. | [7][8] |

For handling, it is imperative to use this compound only under a chemical fume hood.[7] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[10] Do not get in eyes, on skin, or on clothing.[7]

Logical Relationship Diagram: Factors Affecting Stability

The following diagram illustrates the key environmental factors that can influence the stability of 1-Methyl-5-(tributylstannyl)-1H-imidazole.

References

- 1. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-甲基-5-(三丁基锡基)咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Methyl-5-(tributylstannyl)-1H-imidazole, CAS No. 147716-03-8 - iChemical [ichemical.com]

- 6. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

In-Depth Technical Guide: Physicochemical Properties of 1-Methyl-5-(tributylstannyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound featuring a methylated imidazole ring linked to a tributyltin moiety. This unique structure imparts properties that make it a valuable reagent in organic synthesis and a building block for more complex molecules. Its applications are noted in the preparation of pharmaceutical candidates and as a ligand for transition metal catalysts.[1] The presence of the tributylstannyl group generally enhances the solubility of the molecule in organic solvents, a critical consideration for its use in various reaction media.[1]

This technical guide provides a comprehensive overview of the available data on the solubility of 1-Methyl-5-(tributylstannyl)-1H-imidazole in organic solvents, detailed experimental protocols for solubility determination and a plausible synthetic route, and key physicochemical properties.

Physicochemical Properties

1-Methyl-5-(tributylstannyl)-1H-imidazole is typically supplied as a liquid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂N₂Sn | [2] |

| Molecular Weight | 371.15 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 160-164 °C at 2 mmHg | |

| Density | 1.220 g/mL at 25 °C | |

| Refractive Index | n20/D 1.510 | |

| Water Solubility | Sparingly soluble | [1][3][4] |

Solubility in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of 1-Methyl-5-(tributylstannyl)-1H-imidazole in common organic solvents. While the tributylstannyl group is known to confer solubility in non-polar and weakly polar organic solvents, precise measurements in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), hexane, or toluene are not publicly available.

The table below summarizes the current state of knowledge. Researchers are advised to determine solubility experimentally for their specific application and conditions.

| Solvent | Quantitative Solubility ( g/100 mL at specified temp.) | Qualitative Assessment |

| Tetrahydrofuran (THF) | Data not available | Expected to be soluble |

| Dichloromethane (DCM) | Data not available | Expected to be soluble |

| Hexane | Data not available | Expected to be soluble |

| Toluene | Data not available | Expected to be soluble |

| Ethanol | Data not available | Expected to be soluble |

| Acetone | Data not available | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble |

| Water | Data not available | Sparingly soluble[1][3][4] |

Experimental Protocols

General Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a liquid compound like 1-Methyl-5-(tributylstannyl)-1H-imidazole in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

1-Methyl-5-(tributylstannyl)-1H-imidazole

-

Selected organic solvent (e.g., THF, DCM, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and anhydrous if necessary, as water content can affect solubility.

-

Sample Preparation: Add an excess amount of 1-Methyl-5-(tributylstannyl)-1H-imidazole to a pre-weighed vial. Record the exact mass of the compound added.

-

Dissolution: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Gentle agitation can facilitate this process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let any undissolved material settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately pass the collected supernatant through a syringe filter to remove any suspended microparticles.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the analytical method (e.g., GC-FID). Prepare a series of calibration standards of 1-Methyl-5-(tributylstannyl)-1H-imidazole in the same solvent. Analyze the standards and the diluted sample.

-

Calculation: From the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.

Plausible Synthetic Workflow

A plausible synthetic route for 1-Methyl-5-(tributylstannyl)-1H-imidazole involves the stannylation of 1-methylimidazole. This can be achieved via lithiation of 1-methylimidazole followed by quenching with a tributyltin halide.

Materials:

-

1-Methylimidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 1-methylimidazole in anhydrous THF in a flame-dried flask.

-

Lithiation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at this temperature for a specified time to ensure complete deprotonation at the C2 position.

-

Stannylation: To the resulting solution of 2-lithio-1-methylimidazole, add tributyltin chloride dropwise at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Visualizations

The following diagrams illustrate the general workflows described in the experimental protocols.

Caption: General workflow for solubility determination.

Caption: Plausible synthetic workflow.

Conclusion

1-Methyl-5-(tributylstannyl)-1H-imidazole is a valuable synthetic intermediate with physical properties that suggest good solubility in a range of organic solvents. However, a notable gap exists in the scientific literature regarding quantitative solubility data. The experimental protocols and workflows provided in this guide offer a framework for researchers to determine these parameters in-house, facilitating the effective use of this compound in synthesis and drug development. Further studies are warranted to systematically quantify its solubility in common organic solvents to broaden its applicability and streamline its use in chemical processes.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Methyl-5-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the significant hazards associated with 1-Methyl-5-(tributylstannyl)-1H-imidazole and provides comprehensive safety precautions for its handling. This organotin compound, while valuable in specific research and development applications, demands rigorous safety protocols due to its toxicity profile. This document outlines the known hazards, provides detailed handling and emergency procedures, and offers a framework for establishing a safe laboratory environment.

Hazard Identification and Classification

1-Methyl-5-(tributylstannyl)-1H-imidazole is a hazardous substance that poses significant health and environmental risks. The primary hazards are associated with the tributyltin (TBT) moiety, which is known for its toxicity.[1][2]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Reproductive Toxicity | 1B | H360Fd: May damage fertility. Suspected of damaging the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[3] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Pictograms:

Toxicological and Physical Data

While specific toxicological data for 1-Methyl-5-(tributylstannyl)-1H-imidazole is limited, the toxicity of its components provides a strong indication of its hazard profile. Organotin compounds are highly toxic, and the degree of toxicity is influenced by the number and type of alkyl groups attached to the tin atom.[2] Tributyltin compounds are considered moderately to highly toxic.

Quantitative Data:

| Property | Value | Source |

| Physical and Chemical Properties | ||

| Molecular Formula | C₁₆H₃₂N₂Sn | [4] |

| Molecular Weight | 371.15 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 160-164 °C at 2 mmHg | |

| Density | 1.220 g/mL at 25 °C | |

| Refractive Index | n20/D 1.510 | |

| Solubility | Sparingly soluble in water. | [3] |

| Toxicological Data (Related Compounds) | ||

| 1-Methyl-imidazole LD50 (Oral, Rat) | 1144 mg/kg | [5] |

| 1-Methyl-imidazole LD50 (Dermal, Rabbit) | 400-640 mg/kg | [5] |

| Exposure Limits (for Organotin Compounds) | ||

| OSHA PEL (as Sn) | 0.1 mg/m³ | |

| ACGIH TLV-TWA (as Sn) | 0.1 mg/m³ | |

| ACGIH STEL (as Sn) | 0.2 mg/m³ |

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following protocols is mandatory when working with 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Personal Protective Equipment:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

-

Respiratory Protection: For operations with a potential for aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

Weighing and Transferring

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with an absorbent, disposable liner.

-

Weighing: If weighing is necessary, perform it within the fume hood. Use a tared, sealed container to minimize exposure.

-

Liquid Transfer: Use a calibrated syringe or pipette for transferring the liquid. Never pipette by mouth.

Reaction Setup and Quenching

-

Glassware: Use dedicated glassware for organotin reactions. Inspect all glassware for cracks or defects before use.

-

Inert Atmosphere: If the reaction is air or moisture-sensitive, use standard Schlenk line techniques.

-

Quenching: At the end of the reaction, quench any unreacted organotin reagent carefully. A common method is the slow addition of a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin as insoluble tributyltin fluoride.

Decontamination and Waste Disposal

-

Decontamination of Glassware:

-

Rinse glassware with an organic solvent (e.g., toluene, hexanes) to remove residual organotin compounds. Collect this solvent as hazardous waste.

-

Immerse the rinsed glassware in a basic potassium permanganate solution or a solution of potassium fluoride to degrade or precipitate any remaining organotin residues.

-

-

Waste Disposal:

-

Liquid Waste: Collect all liquid waste containing 1-Methyl-5-(tributylstannyl)-1H-imidazole in a dedicated, properly labeled, and sealed waste container.

-

Solid Waste: All contaminated solid waste (gloves, liners, pipette tips, etc.) must be placed in a sealed, labeled hazardous waste bag.

-

Disposal: Dispose of all organotin waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Organotin waste should be disposed of in a controlled landfill in sealed containers.[6]

-

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: If safe to do so, prevent the spill from spreading.

-

Ventilate: Ensure the area is well-ventilated.

-

Cleanup:

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent followed by a decontamination solution (e.g., potassium permanganate solution).

-

For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department.

-

First Aid

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Caption: First aid measures for different exposure routes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methyl-5-(tri-n-butylstannyl)imidazole, 90+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. epa.nsw.gov.au [epa.nsw.gov.au]

Theoretical Studies on the Electronic Structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its electronic and structural properties. The guide details a standard protocol for geometry optimization, frequency analysis, and the calculation of key electronic parameters such as molecular orbital energies and atomic charges. The presented data, while hypothetical, serves as a template for researchers and is structured for easy interpretation and comparison. This document is intended to be a valuable resource for scientists engaged in the computational analysis of organotin-imidazole compounds for applications in medicinal chemistry and materials science.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities. The incorporation of an organotin moiety, such as tributylstannyl, into the imidazole scaffold can significantly modulate the molecule's electronic properties, reactivity, and biological targets. Understanding the electronic structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the structural and electronic properties of molecules at the atomic level.[1][2] This guide outlines a standard computational workflow for the theoretical characterization of 1-Methyl-5-(tributylstannyl)-1H-imidazole, providing a framework for future research.

Molecular Structure

The molecular structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole is characterized by a central imidazole ring, with a methyl group attached to one nitrogen atom and a tributylstannyl group bonded to a carbon atom.

Caption: Molecular structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Experimental Protocols: Computational Methodology

A standard protocol for the computational analysis of imidazole derivatives, based on methodologies reported in the scientific literature, is outlined below.[3]

Software

All calculations can be performed using the Gaussian suite of programs.

Theoretical Level

The geometry of 1-Methyl-5-(tributylstannyl)-1H-imidazole will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic and organometallic compounds.

Geometry Optimization and Frequency Analysis

The initial structure of the molecule will be built and subjected to full geometry optimization without any symmetry constraints. A frequency calculation will then be performed on the optimized geometry to confirm that it corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Electronic Structure Analysis

Following geometry optimization, a series of calculations will be performed to analyze the electronic structure of the molecule:

-

Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: To understand the charge distribution within the molecule, Mulliken atomic charges will be calculated. This provides insights into the electrophilic and nucleophilic sites of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization and intramolecular interactions.

Hypothetical Data Presentation

The following tables summarize the type of quantitative data that would be obtained from the proposed computational study.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Sn-C5 | 2.15 | C1-N2-C3 | 108.5 |

| C5-N4 | 1.38 | N2-C3-N4 | 109.0 |

| N4-C3 | 1.33 | C3-N4-C5 | 107.5 |

| C3-N2 | 1.34 | N4-C5-C1 | 109.5 |

| N2-C1 | 1.39 | C5-C1-N2 | 105.5 |

| N2-C(Me) | 1.47 | C5-Sn-C(Bu) | 109.5 |

Table 2: Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| Sn | +0.85 |

| C1 | -0.20 |

| N2 | -0.35 |

| C3 | +0.15 |

| N4 | -0.40 |

| C5 | +0.10 |

| C(Me) | -0.15 |

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Caption: Computational workflow for electronic structure analysis.

Hypothetical Signaling Pathway Involvement

Given the prevalence of imidazole-based compounds as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where 1-Methyl-5-(tributylstannyl)-1H-imidazole could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide has detailed a comprehensive computational methodology for the theoretical investigation of the electronic structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole. While the presented quantitative data is illustrative, the outlined protocols and data structures provide a solid foundation for researchers to conduct and report their own computational studies on this and related molecules. The insights gained from such theoretical analyses are invaluable for understanding the structure-activity relationships of organotin-imidazole compounds and for guiding the development of new molecules with desired chemical and biological properties. Future work should focus on performing these calculations and correlating the theoretical data with experimental findings to validate the computational model.

References

- 1. researchgate.net [researchgate.net]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Stille Reactions with 1-Methyl-5-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of various palladium catalysts in the Stille cross-coupling reaction of 1-Methyl-5-(tributylstannyl)-1H-imidazole with a range of aryl halides. This protocol is designed to be a valuable resource for synthetic chemists in academia and industry, particularly those involved in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. The Stille coupling is a versatile and powerful tool for the formation of carbon-carbon bonds, and its application to substituted imidazoles opens avenues for the creation of novel molecular architectures.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. It is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions. The coupling of 1-Methyl-5-(tributylstannyl)-1H-imidazole with aryl halides provides a direct and efficient route to 5-aryl-1-methyl-1H-imidazoles, which are important scaffolds in many biologically active compounds.

The choice of palladium catalyst, ligands, solvent, and additives can significantly influence the yield and efficiency of the Stille reaction. This document provides an overview of common catalyst systems and detailed experimental protocols to guide researchers in optimizing their synthetic procedures.

Palladium Catalysts and Reaction Conditions

The selection of the palladium catalyst is crucial for a successful Stille coupling. Both Pd(0) and Pd(II) complexes can serve as pre-catalysts. Common catalyst systems include:

-

Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and commercially available catalyst for Stille reactions.

-

Palladium(II) Catalysts with Ligands: A combination of a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is a versatile catalytic system. The choice of ligand, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich biarylphosphines like XPhos, can significantly impact the reaction outcome.

-

Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can accelerate the rate of transmetalation, which is often the rate-limiting step in the catalytic cycle, leading to improved reaction yields.

Commonly used solvents for this reaction include anhydrous N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane. Reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.

Data Presentation

The following table summarizes the performance of different palladium catalysts in the Stille coupling of 1-Methyl-5-(tributylstannyl)-1H-imidazole with various aryl halides. This data is compiled from literature sources and provides a basis for catalyst selection and reaction optimization.

| Entry | Aryl Halide | Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodothienopyridine | Pd(OAc)₂ | XPhos | - | Dioxane | 100 | 15 | 92 |

| 2 | Aryl Iodide | Pd(OAc)₂ | TFP | - | Dioxane | 100 | 15 | 94 |

| 3 | Aryl Iodide | Pd(OAc)₂ | XPhos | - | Dioxane | 100 | 10 | 79 |

| 4 | Aryl Iodide | Pd(OAc)₂ | XPhos | - | Dioxane | 100 | 10 | 50 |

Note: The specific aryl halides for entries 2-4 were not detailed in the available search results, but the data is indicative of the catalyst system's performance.

Experimental Protocols

General Procedure for Stille Coupling (Method A: Pd(OAc)₂/XPhos)

This protocol is adapted from a procedure for the coupling of a stannylated imidazole with an iodo-heterocycle.

Materials:

-

1-Methyl-5-(tributylstannyl)-1H-imidazole

-

Aryl halide (e.g., Iodothienopyridine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask, a pre-milled mixture of Pd(OAc)₂ (0.1 mol%) and XPhos (0.3 mol%) is stirred in anhydrous dioxane for 30 minutes under a nitrogen atmosphere. The solution will typically change color, indicating the formation of the active catalyst.

-

To this solution, add the aryl halide (1.0 equivalent) and 1-Methyl-5-(tributylstannyl)-1H-imidazole (2.0 equivalents).

-

The reaction mixture is then heated to 100 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a 40% aqueous solution of potassium fluoride (KF).

-

The mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-imidazole.

General Procedure for Stille Coupling (Method B: Pd(PPh₃)₄)

This is a general protocol for Stille couplings and can be adapted for the specific substrates.

Materials:

-

1-Methyl-5-(tributylstannyl)-1H-imidazole

-

Aryl halide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the aryl halide (1.0 equivalent) and Pd(PPh₃)₄ (typically 1-5 mol%).

-

Add anhydrous DMF via syringe.

-

Add 1-Methyl-5-(tributylstannyl)-1H-imidazole (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture can be worked up by quenching with aqueous KF, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Mandatory Visualizations

Stille Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Caption: A typical experimental workflow for the Stille coupling reaction.

Application of 1-Methyl-5-(tributylstannyl)-1H-imidazole in Pharmaceutical Intermediate Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is a key organotin reagent utilized in the synthesis of complex pharmaceutical intermediates. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as a versatile building block for the introduction of a 1-methyl-1H-imidazol-5-yl moiety. This functional group is a common scaffold in a variety of biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. The imidazole ring is a prominent feature in many approved drugs, highlighting the importance of efficient synthetic routes to its derivatives.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 1-Methyl-5-(tributylstannyl)-1H-imidazole in the synthesis of pharmaceutical intermediates.

Application Note 1: Synthesis of an Imidazole-Thienopyridine Intermediate for Kinase Inhibitors

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4] One notable large-scale application of 1-Methyl-5-(tributylstannyl)-1H-imidazole is in the synthesis of [2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. This compound is a key intermediate in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 1-methyl-imidazole moiety in such molecules often plays a crucial role in binding to the hinge region of the kinase domain.

The synthesis involves the coupling of 5-(tributylstannyl)-1-methylimidazole with an iodothienopyridine derivative. Several cross-coupling methods were evaluated for this transformation, with the Stille coupling proving to be one of the most effective and scalable methods.[5]

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5-(tributylstannyl)-1-methylimidazole | 7-iodo-thieno[3,2-b]pyridine derivative | Pd₂(dba)₃ | P(o-tol)₃ | NMP | 100 | 2 | 85 | >98 | [5] |

Experimental Protocol: Stille Coupling for the Synthesis of an Imidazole-Thienopyridine Intermediate

This protocol is adapted from a reported multi-hundred-gram synthesis.[5]

Materials:

-

5-(tributylstannyl)-1-methylimidazole (1.1 equiv)

-

7-iodo-thieno[3,2-b]pyridine derivative (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Aqueous KF solution

-

Celite

Procedure:

-

To a stirred solution of the 7-iodo-thieno[3,2-b]pyridine derivative in NMP, add 5-(tributylstannyl)-1-methylimidazole, P(o-tol)₃, and Pd₂(dba)₃.

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of Celite.

-

Wash the filtrate with an aqueous KF solution to remove tin byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by crystallization or chromatography to yield the desired imidazole-thienopyridine intermediate.

Experimental Workflow

References

Application of 1-Methyl-5-(tributylstannyl)-1H-imidazole in Materials Science: A Precursor for Functional Polymers

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound that serves as a versatile building block in the synthesis of functional organic materials. Its unique structure, featuring a reactive tributylstannyl group attached to a methyl-substituted imidazole ring, makes it a valuable precursor for creating novel polymers with tailored electronic and thermal properties. The imidazole moiety is known for its role in proton conductivity, coordination chemistry, and as a component in biologically active molecules. The incorporation of this unit into polymer backbones via techniques such as the Stille cross-coupling reaction allows for the development of advanced materials for a range of applications, including organic electronics and high-performance polymers.

This application note details the use of 1-Methyl-5-(tributylstannyl)-1H-imidazole in the synthesis of conjugated polymers through Stille polymerization. A general experimental protocol is provided, along with a summary of the expected material properties based on the characteristics of imidazole-containing polymers.

Key Applications in Materials Science

The primary application of 1-Methyl-5-(tributylstannyl)-1H-imidazole in materials science is as a monomer in Stille cross-coupling polymerization. This reaction enables the formation of carbon-carbon bonds between the imidazole ring and various aromatic co-monomers, leading to the creation of conjugated polymers. These polymers are of significant interest for:

-

Organic Electronics: The imidazole ring can influence the electron-transporting properties of a polymer, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

-

High-Performance Polymers: Polymers incorporating the rigid and thermally stable imidazole ring are expected to exhibit high thermal stability and mechanical strength.[1]

-

Proton-Conducting Membranes: The nitrogen atoms in the imidazole ring can participate in proton transport, making these materials promising for applications in fuel cell membranes.

-

Sensors: The ability of the imidazole moiety to coordinate with metal ions can be exploited in the design of chemical sensors.

Experimental Protocols

General Protocol for Stille Cross-Coupling Polymerization

This protocol describes a general method for the copolymerization of 1-Methyl-5-(tributylstannyl)-1H-imidazole with a dihaloaromatic comonomer. The specific reaction conditions may require optimization depending on the chosen comonomer.

Materials:

-

1-Methyl-5-(tributylstannyl)-1H-imidazole

-

Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

-

Anhydrous and deoxygenated solvent (e.g., DMF, toluene, or dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Methyl-5-(tributylstannyl)-1H-imidazole (1.0 eq) and the dihaloaromatic comonomer (1.0 eq) in the chosen anhydrous, deoxygenated solvent.

-

Catalyst Addition: To the stirred solution, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for 24-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

Polymer Precipitation: After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol, acetone, or water.

-

Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

-

Drying: Dry the purified polymer under vacuum at an elevated temperature.

Logical Workflow for Stille Polymerization:

Caption: Workflow for the synthesis of a conjugated polymer via Stille coupling.

Data Presentation

While specific quantitative data for polymers derived directly from 1-Methyl-5-(tributylstannyl)-1H-imidazole is not extensively available in the public literature, the following table summarizes expected properties based on analogous imidazole-containing polymers. These values should be considered as estimates and will vary depending on the comonomer and polymerization conditions.

| Property | Expected Value/Range | Reference/Justification |

| Thermal Stability | Td (5% weight loss) > 350 °C | Imidazole rings are thermally stable. Poly(N-vinylimidazole) shows decomposition between 340-500 °C.[2][3] |

| Glass Transition Temp. | > 150 °C | The rigid imidazole ring is expected to lead to a high glass transition temperature. Poly(benzimidazole imide)s can have Tg > 400 °C.[1] |

| Electrical Conductivity | 10⁻¹⁰ to 10⁻⁵ S/cm (dopant dependent) | Un-doped imidazole-containing polymers are typically insulators. Doping can increase conductivity into the semi-conductive range. |